Sodium sulfide

Description

Properties

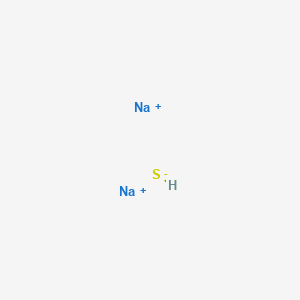

IUPAC Name |

disodium;sulfanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2S/h;;1H2/q2*+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQVEACBQKUUSU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].[SH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNa2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium sulfide, anhydrous is a yellow to brick red crystalline mass or fused solid with an odor of rotten eggs. If exposed to moist air it is liable to spontaneous heating and may cause ignition of nearby combustible material. It absorbs moisture from the air., Sodium sulfide, hydrated, with not less than 30% water appears as yellow-pink or white deliquescent crystals, flakes or lumps. Contains at least 30% water. Alkaline. Burns skin, eyes and mucous membranes. Mildly corrosive to most metals. May be toxic by skin absorption. Releases toxic hydrogen sulfide gas when mixed with an acid., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White to yellow crystals; Llight tan, yellow, or brick-red lumps or flakes; Deliquescent; [CHEMINFO] Crystals with odor of rotten eggs; [MSDSonline], WHITE-TO-YELLOW HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | SODIUM SULFIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfide (Na2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SULFIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Very high (USCG, 1999) | |

| Record name | SODIUM SULFIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble in alcohol; insoluble in ether., Solubility in water (g/100 g water): 8.1 (-9.0 °C); 12.4 (0 °C); 18.6 (20 °C); 29.0 (40 °C); 35.7 (48 °C); 39.0 (50 °C). | |

| Record name | SODIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.856 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.856 @ 14 °C/4 °C, 1.86 g/cm³ | |

| Record name | SODIUM SULFIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CLEAR CRYSTALS; YELLOW OR BRICK-RED LUMPS OR FLAKES, CUBIC CRYSTALS OR GRANULES, AMORPHOUS, YELLOW-PINK OR WHITE CRYSTALS, Yellow or brick-red lumps or flakes or deliquescent crystals., White to pink, crystalline solid. | |

CAS No. |

1313-82-2 | |

| Record name | SODIUM SULFIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM SULFIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sodium sulfide (Na2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1180 °C (IN VACUO) | |

| Record name | SODIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Anhydrous Sodium Sulfide

For Researchers, Scientists, and Drug Development Professionals

Anhydrous sodium sulfide (B99878) (Na₂S) is a versatile inorganic compound that serves as a potent reducing agent and a source of sulfide ions in numerous chemical syntheses. Its utility in fields ranging from organic chemistry to materials science and its relevance in studies involving hydrogen sulfide (H₂S) as a gaseous transmitter make a thorough understanding of its physicochemical properties essential.[1][2] This guide provides a detailed overview of the core properties of anhydrous sodium sulfide, experimental protocols for its characterization, and critical safety information for laboratory professionals.

Core Physicochemical Properties

Anhydrous this compound is a hygroscopic, colorless solid in its pure form, though commercial grades often appear yellow to brick-red due to the presence of polysulfide impurities.[3][4] Its distinct "rotten egg" odor in the presence of moist air is a result of hydrolysis, which liberates hydrogen sulfide gas.[5][6]

Table 1: Physicochemical Properties of Anhydrous this compound

| Property | Value | References |

| Identifiers | ||

| IUPAC Name | Dithis compound | [6] |

| CAS Number | 1313-82-2 | [4][7] |

| Chemical Formula | Na₂S | [3][4][7] |

| Physical Properties | ||

| Molar Mass | 78.0452 g/mol | [4][5][7] |

| Appearance | Colorless to yellow/brick-red crystalline solid | [1][3][4] |

| Odor | Odorless when dry; rotten egg smell in moist air | [4][5][6] |

| Density | 1.856 g/cm³ | [3][4][5] |

| Melting Point | 950 - 1180 °C (Discrepancies exist based on purity and measurement conditions, e.g., in vacuo) | [1][4][5][7][8] |

| Boiling Point | ~1,176 °C (Decomposition also reported) | [3][5] |

| Crystal Structure | Antifluorite | [3][4] |

| Chemical Properties | ||

| pH of Aqueous Solution | Strongly alkaline (~10.4) | [1][3][6] |

| Sensitivity | Hygroscopic; light-sensitive; air-sensitive | [4][9][10] |

Solubility Profile

The solubility of this compound is dictated by its ionic nature, making it highly soluble in polar solvents like water and sparingly soluble in most organic solvents.[3][11]

Table 2: Solubility of Anhydrous this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 12.4 |

| 20 | 18.6 |

| 50 | 39.0 |

| [1][4][5][8] |

Table 3: Solubility of Anhydrous this compound in Organic Solvents

| Solvent | Solubility Description | References |

| Alcohols (Methanol, Ethanol) | Slightly soluble | [3][5][7][9] |

| Diethyl Ether | Insoluble | [5][7][9] |

| Acetone | Moderate solubility | [11] |

| N,N-Dimethylformamide (DMF) | Soluble (solubility increases in DMF + water mixtures) | [2] |

The dissolution in water is a hydrolytic process, yielding a strongly alkaline solution due to the formation of sodium hydrosulfide (B80085) and sodium hydroxide.[3][12]

Chemical Reactivity and Stability

Anhydrous this compound is a reactive compound, primarily functioning as a strong base and reducing agent. Its key reactions are critical to its application and safe handling.

-

Hydrolysis: Reacts with moisture to form sodium hydrosulfide (NaSH) and hydrogen sulfide (H₂S), leading to its characteristic odor and alkalinity.[4][6]

-

Reaction with Acids: Rapidly reacts with acids to produce highly toxic and flammable hydrogen sulfide gas.[4][5]

-

Oxidation: When heated in the presence of oxygen and carbon dioxide, it can oxidize to sodium carbonate and sulfur dioxide.[4] Oxidation with a strong oxidizing agent like hydrogen peroxide yields sodium sulfate (B86663).[4]

-

Reaction with Sulfur: Dissolving elemental sulfur in a this compound solution forms sodium polysulfides (Na₂Sₓ).[4]

Caption: Key reaction pathways for anhydrous this compound.

Experimental Protocols

Industrial Synthesis (Carbothermic Reduction): Industrially, anhydrous this compound is produced by the high-temperature reduction of sodium sulfate with a carbonaceous material like coal.[5][13]

-

Sodium sulfate (Na₂SO₄) is mixed with pulverized coal in a mass ratio of approximately 100:22.[13]

-

The mixture is calcined in a furnace at 800–1100 °C. The reaction is: Na₂SO₄ + 2 C → Na₂S + 2 CO₂.[5]

-

The resulting smelt is cooled and dissolved ("lixiviated") in a dilute alkaline solution.

-

The solution is clarified, and the supernatant is concentrated and solidified to yield the final product.[13]

Laboratory Synthesis (from Elements): A common laboratory-scale synthesis involves the direct reaction of sodium metal and elemental sulfur.[5]

-

In a glovebox under an inert atmosphere, elemental sulfur is reacted with sodium metal in a 1:2 molar ratio.

-

The reaction is typically carried out in a solvent such as anhydrous liquid ammonia (B1221849) or dry tetrahydrofuran (B95107) (THF) with a naphthalene (B1677914) catalyst.[5]

-

The reaction proceeds as: 2 Na + S → Na₂S.

Preparation of Anhydrous Crystals from Hydrates: High-purity anhydrous crystals can be prepared from hydrated forms via a controlled two-stage heating process to prevent melting.[14][15]

Caption: Experimental workflow for preparing anhydrous this compound crystals.

The following protocols are adapted from the United States Pharmacopeia (USP) for the characterization of this compound.[16]

Identification (Lead Acetate (B1210297) Test):

-

In a chemical fume hood, transfer approximately 100 mg of the sample to a test tube.

-

Add 10 mL of 3 N hydrochloric acid.

-

Immediately cover the opening of the test tube with filter paper that has been saturated with a 0.2 M lead acetate solution.

-

Positive Result: The formation of a brownish or silvery-black stain (lead sulfide) on the paper confirms the presence of sulfide.[16]

Assay (Iodometric Titration): This method determines the purity of the this compound sample.

-

Accurately weigh approximately 275 mg of the this compound sample and transfer it to a 250-mL beaker.

-

Dissolve the sample in 30 mL of filtered, degassed water and mix.

-

While mixing, add 50.0 mL of 0.1 N iodine standard solution. The iodine will oxidize the sulfide.

-

Add 2 mL of hydrochloric acid and allow the solution to stand for 15 minutes in a dark place.

-

Titrate the excess, unreacted iodine with 0.1 N sodium thiosulfate (B1220275) standard solution until the solution is a pale yellow color.

-

Add 5 mL of starch indicator solution (TS). The solution should turn blue-black.

-

Continue the titration with 0.1 N sodium thiosulfate until the blue color disappears.

-

Perform a blank determination (without the sample) to make any necessary corrections. Each mL of 0.1 N sodium thiosulfate is equivalent to 12.01 mg of Na₂S·9H₂O.[16]

Safety, Handling, and Storage

Anhydrous this compound is a hazardous material requiring strict safety protocols. It is corrosive, toxic, and can be spontaneously flammable.[17][18]

-

Hazards:

-

Corrosive: As a strong alkali, it can cause severe chemical burns to skin and eyes.[4][5]

-

Toxicity: Contact with acids or moisture releases highly toxic hydrogen sulfide gas, which can cause respiratory failure.[5][19]

-

Flammability: The anhydrous material can heat spontaneously and ignite upon exposure to moist air.[1][17]

-

-

Handling:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[19][20]

-

Wear appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, a lab coat, and chemical safety goggles with a face shield.[10][17]

-

Use non-sparking tools and avoid creating dust.[20]

-

Keep away from all incompatible materials, especially acids and oxidizing agents.[17][20]

-

-

Storage:

Caption: A logical workflow for the safe handling of anhydrous this compound.

References

- 1. This compound | Na2S | CID 14804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound Properties Uncovered: A Detailed Guide [jamgroupco.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound: Structure, Properties, Uses & Safety [vedantu.com]

- 7. midlandsci.com [midlandsci.com]

- 8. This compound | 1313-82-2 [chemicalbook.com]

- 9. This compound, anhydrous, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. What is the solubility of this compound in organic solvents? - Blog [m.damon-chem.com]

- 12. lookchem.com [lookchem.com]

- 13. chembk.com [chembk.com]

- 14. US5071632A - Process for preparing crystals of anhydrous this compound - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. pharmacopeia.cn [pharmacopeia.cn]

- 17. drexel.edu [drexel.edu]

- 18. This compound | CAS#:1313-82-2 | Chemsrc [chemsrc.com]

- 19. coherentmarketinsights.com [coherentmarketinsights.com]

- 20. Safety Guidelines for Handling And Storing this compound - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]

Synthesis and Characterization of Sodium Sulfide Nonahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O). It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and other fields where this compound is utilized. This document details both laboratory and industrial synthesis methods, outlines key characterization techniques, and presents relevant data in a clear and accessible format.

Synthesis of Sodium Sulfide Nonahydrate

This compound nonahydrate can be synthesized through various methods, with the choice of method often depending on the desired scale and purity. The two primary approaches are laboratory-scale synthesis, typically involving the reaction of a strong base with a sulfur source, and industrial-scale production, which commonly employs the reduction of sodium sulfate (B86663).

Laboratory-Scale Synthesis: Reaction of Sodium Hydroxide (B78521) with Hydrogen Sulfide

A common laboratory method for preparing this compound involves the reaction of sodium hydroxide with hydrogen sulfide gas. This method allows for good control over the reaction conditions and purity of the final product.

Experimental Protocol:

-

Preparation of Sodium Hydroxide Solution: A concentrated solution of sodium hydroxide (NaOH) is prepared by dissolving a known quantity of NaOH pellets in deionized water. The concentration is typically in the range of 3 M.

-

Generation of Hydrogen Sulfide: Hydrogen sulfide (H₂S) gas is generated in a separate apparatus, for instance, by the reaction of ferrous sulfide (FeS) with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The generated H₂S gas is then purified by passing it through a water trap to remove any acid mist.

-

Reaction: The purified H₂S gas is bubbled through the prepared sodium hydroxide solution. The reaction proceeds in two stages. Initially, sodium hydrosulfide (B80085) (NaHS) is formed.

-

H₂S + NaOH → NaHS + H₂O

-

-

Formation of this compound: To convert the sodium hydrosulfide to this compound, a further equivalent of sodium hydroxide is added to the solution.[1]

-

NaHS + NaOH → Na₂S + H₂O

-

-

Crystallization: The resulting this compound solution is then concentrated by gentle heating to induce crystallization. Upon cooling, this compound nonahydrate (Na₂S·9H₂O) crystals precipitate out of the solution.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold deionized water, and then dried under a stream of inert gas (e.g., nitrogen or argon) to prevent oxidation.

Industrial-Scale Production: Carbothermic Reduction of Sodium Sulfate

The primary industrial method for producing this compound is the carbothermic reduction of sodium sulfate, a process that is economically viable for large-scale production.

Experimental Protocol:

-

Raw Material Preparation: Sodium sulfate (Na₂SO₄), often in the form of salt cake or Glauber's salt, and a carbonaceous reducing agent, such as coal or coke, are crushed and finely ground.

-

Mixing: The powdered sodium sulfate and carbon are thoroughly mixed in a specific ratio, typically with a slight excess of the reducing agent to ensure complete reduction.

-

Reduction: The mixture is fed into a rotary kiln or a reverberatory furnace and heated to high temperatures, generally in the range of 750-1000°C. The carbon reduces the sodium sulfate to this compound.

-

Na₂SO₄ + 4C → Na₂S + 4CO

-

-

Leaching: The resulting crude this compound, known as "black ash," is a mixture of this compound, unreacted carbon, and other impurities. This mixture is leached with hot water to dissolve the this compound.

-

Purification and Concentration: The aqueous solution is then purified by filtration or sedimentation to remove insoluble impurities. The purified solution is concentrated by evaporation.

-

Crystallization and Flaking: Upon cooling the concentrated solution, this compound nonahydrate crystallizes out. For commercial use, the molten this compound can also be solidified on a flaker to produce flakes.

Characterization of this compound Nonahydrate

A comprehensive characterization of this compound nonahydrate is crucial to confirm its identity, purity, and physical properties. The following techniques are commonly employed.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for identifying the crystalline structure of a material. The diffraction pattern of this compound nonahydrate is unique and can be used to confirm the presence of this specific hydrate (B1144303) form.

Experimental Protocol:

-

Sample Preparation: A finely ground powder of the this compound nonahydrate crystals is prepared.

-

Data Acquisition: The powder is mounted on a sample holder and placed in an X-ray diffractometer. A monochromatic X-ray beam, typically Cu Kα radiation, is directed at the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the identity of the compound.

Table 1: X-ray Diffraction Data for this compound Nonahydrate

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 15.8 | 5.60 | 100 |

| 22.4 | 3.96 | 45 |

| 26.0 | 3.42 | 30 |

| 28.8 | 3.10 | 55 |

| 31.8 | 2.81 | 20 |

| 37.8 | 2.38 | 25 |

| 42.8 | 2.11 | 35 |

| 45.0 | 2.01 | 15 |

(Note: The above data is representative and may vary slightly depending on the specific experimental conditions.)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound nonahydrate, the FTIR spectrum is dominated by the vibrational modes of the water of hydration.

Experimental Protocol:

-

Sample Preparation: A small amount of the finely ground this compound nonahydrate is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded over a specific wavenumber range (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the water molecules and any other functional groups present.

Table 2: FTIR Peak Assignments for this compound Nonahydrate

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3400 (broad) | O-H stretching | Strong and broad absorption due to the hydrogen-bonded water molecules in the crystal lattice. |

| ~1630 | H-O-H bending | Bending vibration of the water molecules. |

| Below 1000 | Librational modes | Rocking, wagging, and twisting modes of the water molecules. |

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of materials. For this compound nonahydrate, these techniques can be used to determine the temperature at which it loses its water of hydration.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the this compound nonahydrate is placed in a TGA/DTA sample pan (e.g., alumina (B75360) or platinum).

-

Data Acquisition: The sample is heated in a controlled atmosphere (typically an inert gas like nitrogen) at a constant heating rate. The TGA measures the change in mass of the sample as a function of temperature, while the DTA measures the difference in temperature between the sample and a reference material.

-

Data Analysis: The TGA curve shows the stepwise loss of water molecules, and the DTA curve indicates whether these processes are endothermic or exothermic.

Table 3: Thermal Decomposition Data for this compound Nonahydrate

| Temperature Range (°C) | Mass Loss (%) | Corresponding Hydrate Transition | DTA Peak |

| 50 - 100 | ~22.5 | Na₂S·9H₂O → Na₂S·6H₂O | Endothermic |

| 100 - 150 | ~15.0 | Na₂S·6H₂O → Na₂S·3H₂O | Endothermic |

| 150 - 250 | ~15.0 | Na₂S·3H₂O → Na₂S | Endothermic |

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and crystal habit of the synthesized this compound nonahydrate.

Experimental Protocol:

-

Sample Preparation: The this compound nonahydrate crystals are mounted on an SEM stub using conductive adhesive tape or carbon paint. To make the sample conductive, it is typically coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

-

Imaging: The prepared sample is placed in the SEM chamber, which is then evacuated. A focused beam of electrons is scanned across the sample surface, and the resulting secondary electrons or backscattered electrons are detected to form an image.

-

Analysis: The SEM micrographs provide information about the size, shape, and surface features of the crystals.

Crystal Morphology:

SEM analysis of this compound nonahydrate typically reveals well-defined, often prismatic or needle-like crystals. The crystal morphology can be influenced by the crystallization conditions, such as the rate of cooling and the presence of impurities.

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and characterization of this compound nonahydrate.

Caption: Workflow for the synthesis of this compound nonahydrate.

Caption: Relationship between characterization techniques and determined properties.

References

Unraveling the Crystalline Landscape of Sodium Sulfide: A Technical Guide to its Polymorphs

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structures of sodium sulfide (B99878) (Na₂S) polymorphs, targeting researchers, scientists, and professionals in drug development and materials science. It delves into the structural intricacies of Na₂S under various conditions, presenting key crystallographic data, detailed experimental methodologies, and visual representations of phase transitions and analytical workflows.

Introduction to Sodium Sulfide and its Polymorphism

This compound is an inorganic compound that exists in both hydrated and anhydrous forms.[1] The anhydrous form, which is the focus of this guide, is known to exhibit polymorphism, a phenomenon where a compound exists in more than one crystalline form. These different solid-state arrangements, or polymorphs, can have distinct physical and chemical properties. The study of these structures is crucial for understanding the material's behavior in various applications.

Under ambient conditions, anhydrous this compound adopts the antifluorite structure.[1] However, upon the application of high pressure, it undergoes reversible phase transitions to different crystal structures.[2][3] This guide details the crystallographic parameters of the ambient pressure phase and two well-characterized high-pressure polymorphs.

Crystallographic Data of this compound Polymorphs

The quantitative crystallographic data for the known polymorphs of anhydrous this compound are summarized in the table below. This allows for a clear comparison of their structural parameters.

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Pressure Conditions |

| Antifluorite | Cubic | Fm-3m | a = 6.526 | Ambient |

| Anticotunnite | Orthorhombic | Pnma | a = 6.707(5), b = 4.120(3), c = 8.025(4) | ~7 GPa |

| Ni₂In-type | Hexagonal | P6₃/mmc | a = 4.376(18), c = 5.856(9) | ~16 GPa |

Experimental Protocols

Synthesis of High-Purity Anhydrous this compound (Microwave-Assisted Method)

A novel and facile microwave-assisted method for the synthesis of high-purity, crystalline anhydrous this compound has been developed, avoiding the use of hazardous elemental sodium.[4][5]

Materials:

-

Elemental Sulfur (S)

-

Sodium tert-butoxide (NaOᵗBu)

-

Tetraglyme (B29129) (tetraethylene glycol dimethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In an argon-filled glovebox, dissolve elemental sulfur and sodium tert-butoxide in a 1:2 molar ratio in tetraglyme at room temperature. The sulfur concentration should be approximately 0.1 M.

-

Stir the mixture for 30 minutes to obtain a clear green solution.

-

Transfer a 5 mL aliquot of this solution into a 10 mL sealed microwave tube.

-

Heat the solution to 200 °C for 30 minutes using a CEM Discover SP microwave synthesizer (2.45 GHz).

-

After the reaction, a yellow-brown solid product is obtained in a colorless mother liquor.

-

Wash the solid product thoroughly with anhydrous THF (3 x 3 mL).

-

Dry the final product at 100 °C for 2 hours under an argon atmosphere.

Characterization: The phase purity and crystallinity of the synthesized Na₂S can be confirmed by powder X-ray diffraction (XRD). The material should be sealed in an airtight sample holder to prevent reaction with air and moisture during the measurement.[5]

High-Pressure Crystal Structure Analysis

The investigation of this compound's high-pressure polymorphs is conducted using in situ synchrotron X-ray diffraction in a diamond anvil cell (DAC).[2][3]

Experimental Setup:

-

Diamond Anvil Cell (DAC): A lever-arm type DAC is used to generate high pressures.

-

Gasket: A metal sheet with a small hole is used to contain the sample.

-

Pressure Transmitting Medium: A hydrostatic medium is used to ensure uniform pressure distribution on the sample.

-

Pressure Calibration: The ruby fluorescence method is a common technique for in situ pressure measurement.

-

X-ray Source: High-brilliance synchrotron radiation is required to obtain high-quality diffraction data from the small sample volume in the DAC.

Procedure:

-

A small amount of the anhydrous Na₂S powder is loaded into the sample chamber of the gasket within the diamond anvil cell.

-

The DAC is sealed, and the pressure is gradually increased.

-

In situ synchrotron X-ray diffraction patterns are collected at various pressures up to approximately 22 GPa at room temperature.[2]

-

The diffraction data is integrated and analyzed to identify phase transitions and determine the crystal structure of the high-pressure phases.

-

Rietveld refinement of the diffraction patterns is performed to obtain accurate lattice parameters and atomic positions for each polymorph.[3][6]

Visualizing Structural Relationships and Experimental Workflows

Phase Transitions of this compound under Pressure

The following diagram illustrates the pressure-induced phase transitions of anhydrous this compound.

Caption: Pressure-induced reversible phase transitions in anhydrous this compound.

Experimental Workflow for High-Pressure Crystal Structure Analysis

This diagram outlines the key steps involved in the experimental determination of high-pressure polymorphs.

Caption: Key stages in the high-pressure crystal structure analysis of this compound.

References

- 1. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]

- 2. Reversible phase transitions in Na2S under pressure: a comparison with the cation array in Na2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. liugroup.ucsd.edu [liugroup.ucsd.edu]

solubility of sodium sulfide in different organic solvents

An In-depth Technical Guide to the Solubility of Sodium Sulfide (B99878) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of sodium sulfide (Na₂S) in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the behavior of this inorganic salt in non-aqueous environments, which is crucial for its application in organic synthesis and other industrial processes.

Executive Summary

This compound, an important nucleophilic and reducing agent, exhibits varied and complex solubility behavior in organic solvents.[1] Its solubility is largely dictated by the polarity of the solvent. While readily soluble in water, its solubility in organic media is generally limited and can be accompanied by chemical reactions, particularly in protic solvents like alcohols. This guide presents quantitative solubility data, details experimental protocols for solubility determination, and outlines analytical methods for sulfide quantification.

Quantitative Solubility Data

The solubility of this compound in organic solvents is a critical parameter for its use in chemical reactions. The following tables summarize the available quantitative data. It is important to note that in many alcoholic solvents, this compound reacts to form sodium alkoxide and sodium hydrosulfide (B80085), which complicates direct solubility measurements.[2][3][4]

Table 1: Solubility of this compound in Alcohols

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Notes |

| Methanol | 20 | ~5.1 | Reacts to form sodium methoxide (B1231860) and sodium hydrosulfide. The total dissolved this compound and sodium methoxide concentration averages about 19.87 g per 100 g of methanol.[2][4] |

| Ethanol | 20 | ~3.1 | Reacts to form sodium ethoxide and sodium hydrosulfide. Solubility is generally lower than in methanol.[2][4] |

| 2-Propanol | 20, 35 | Data not explicitly quantified, but solubility is low. | The reaction with the alcohol to form the corresponding alkoxide and hydrosulfide occurs.[3][4] |

| 2-Methyl-1-propanol | 20, 35 | Reported to be less soluble than in methanol. | The reaction with the alcohol to form the corresponding alkoxide and hydrosulfide occurs.[2][3][4] |

| Benzyl Alcohol | 20, 35 | Reported to be less soluble than in methanol. | The reaction with the alcohol to form the corresponding alkoxide and hydrosulfide occurs.[2][3][4] |

Table 2: Solubility of this compound in Other Organic Solvents

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | Good solubility | The polar nature of DMF facilitates the dissolution of this compound.[2] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Sodium hydrosulfide (NaHS), a related compound, has a solubility of approximately 3 mg/mL in DMSO.[5] |

| 1,4-Dioxane (B91453) | Lowers solubility when mixed with water | The addition of 1,4-dioxane to water decreases the solubility of this compound.[6] |

| Diethyl Ether | Insoluble | As a nonpolar solvent, ether cannot effectively solvate the sodium and sulfide ions.[2] |

| Hexane | Insoluble | Insoluble due to its nonpolar nature.[2] |

| Toluene | Insoluble | Insoluble due to its nonpolar nature.[2] |

Chemical Reactivity in Alcohols

A crucial aspect of dissolving this compound in alcohols is its reactivity. The sulfide ion (S²⁻) is a strong base and reacts with the alcohol (ROH) in an acid-base reaction to form sodium hydrosulfide (NaHS) and the corresponding sodium alkoxide (RONa).

Caption: Reaction of this compound with Alcohols.

Experimental Protocols

Accurate determination of this compound solubility requires robust experimental methods. Below are detailed protocols for commonly employed techniques.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute dissolved in a known mass of a saturated solution.[7][8][9]

Protocol:

-

Saturation: Add an excess amount of anhydrous this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Sampling: Carefully withdraw a known mass of the supernatant liquid, ensuring no solid particles are transferred. This can be achieved by filtration or centrifugation.

-

Evaporation: Place the weighed sample in a pre-weighed evaporating dish.

-

Drying: Heat the dish to evaporate the solvent completely. The residue should be dried to a constant weight in an oven at an appropriate temperature.

-

Calculation: The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish. The mass of the solvent is the weight of the solution sample minus the mass of the dissolved this compound. Solubility is then expressed as grams of solute per 100 grams of solvent.

Caption: Gravimetric Method Workflow.

Synthetic Method with Laser Monitoring

This is a dynamic method where the dissolution of a known amount of solute in a known amount of solvent is monitored as the temperature is changed. The temperature at which the last solid particle dissolves is the saturation temperature.[6][10][11][12][13][14]

Protocol:

-

Sample Preparation: A precise amount of this compound and the organic solvent are placed in a sealed, stirred vessel.

-

Heating and Monitoring: The mixture is slowly heated while being stirred. A laser beam is passed through the sample, and the transmitted light is measured by a detector.

-

Endpoint Detection: As the solute dissolves, the amount of transmitted light increases. The point at which the transmitted light intensity reaches a maximum and stabilizes corresponds to the complete dissolution of the solid.

-

Data Recording: The temperature at this endpoint is recorded as the saturation temperature for that specific composition.

-

Varying Composition: The experiment is repeated with different compositions of solute and solvent to generate a solubility curve over a range of temperatures.

Caption: Synthetic Method Workflow.

Analytical Methods for Sulfide Quantification

To determine the concentration of sulfide in solution, especially when reaction occurs, the following analytical methods are recommended.

Iodometric Titration

This is an accurate method for determining sulfide concentrations above 1 mg/L in the absence of other reducing agents.[15][16][17][18][19][20]

Protocol:

-

Reagent Preparation: Prepare standard solutions of iodine (e.g., 0.025 N) and sodium thiosulfate (B1220275) (e.g., 0.025 N), and a starch indicator solution.

-

Sample Preparation: An aliquot of the sulfide-containing solution is added to an excess of the standard iodine solution in an acidic medium. The iodine oxidizes the sulfide to elemental sulfur.

-

Titration: The excess, unreacted iodine is then titrated with the standard sodium thiosulfate solution.

-

Endpoint Detection: A starch indicator is added as the endpoint is approached, which forms a blue complex with iodine. The endpoint is reached when the blue color disappears.

-

Calculation: The amount of sulfide is calculated from the difference between the initial amount of iodine and the amount of excess iodine determined by the thiosulfate titration.

Methylene (B1212753) Blue Method

This is a colorimetric method suitable for low concentrations of sulfide (0.1 to 20.0 mg/L).[1][18][21][22][23]

Protocol:

-

Color Development: In an acidic solution, the sample is reacted with N,N-dimethyl-p-phenylenediamine and a ferric chloride solution. This reaction produces the methylene blue dye, which has a color intensity proportional to the sulfide concentration.

-

Interference Removal: Ammonium phosphate (B84403) is added after color development to remove the color from the excess ferric chloride.

-

Spectrophotometry: The absorbance of the solution is measured at 664 nm using a spectrophotometer.

-

Quantification: The sulfide concentration is determined by comparing the absorbance to a calibration curve prepared from standard sulfide solutions.

Conclusion

The solubility of this compound in organic solvents is a multifaceted topic, influenced by solvent polarity and the reactivity of the sulfide ion. For nonpolar solvents, this compound is essentially insoluble. In polar aprotic solvents like DMF, it exhibits good solubility. In protic solvents such as alcohols, dissolution is accompanied by a chemical reaction, which must be taken into account during experimental design and data interpretation. The selection of an appropriate experimental method for solubility determination and a suitable analytical technique for sulfide quantification is paramount for obtaining accurate and reliable data. This guide provides the foundational knowledge and protocols to aid researchers in their work with this compound in organic media.

References

- 1. NEMI Method Summary - 4500-S2- D [nemi.gov]

- 2. Is this compound Soluble? Detailed Analysis [jamgroupco.com]

- 3. Solubility of this compound in Alcohols | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Applications of laser in the field of chemical solubility determination [opg.optica.org]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. nemi.gov [nemi.gov]

- 16. NEMI Method Summary - 4500-S2- F [nemi.gov]

- 17. epa.gov [epa.gov]

- 18. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. sk.hach.com [sk.hach.com]

- 21. aquaphoenixsci.com [aquaphoenixsci.com]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. www2.gov.bc.ca [www2.gov.bc.ca]

An In-depth Technical Guide to the Thermodynamic Properties of Sodium Sulfide Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous sodium sulfide (B99878) (Na₂S) solutions. Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data on density, viscosity, heat capacity, and enthalpy of solution. Detailed experimental protocols for measuring these properties are provided, alongside a discussion of the sodium sulfide-water phase diagram and the biological significance of this compound as a hydrogen sulfide (H₂S) donor. The guide aims to serve as a critical resource for understanding and utilizing this compound solutions in scientific and pharmaceutical applications.

Introduction

This compound is an inorganic compound with significant applications across various industrial and scientific fields, including in the pulp and paper industry, water treatment, and as a reagent in organic synthesis.[1][2] In the context of drug development, this compound is of particular interest as a source of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles and therapeutic potential.[1][3] A thorough understanding of the thermodynamic properties of aqueous this compound solutions is crucial for process design, optimization, and for the development of novel therapeutic strategies involving H₂S donation.

This guide provides a detailed compilation of these properties, presents standardized experimental methodologies for their determination, and explores the biological signaling pathways associated with H₂S.

Thermodynamic Properties of Aqueous this compound Solutions

Aqueous solutions of this compound are strongly alkaline due to the hydrolysis of the sulfide ion.[4] The thermodynamic properties of these solutions are dependent on concentration and temperature. While extensive tabulated data for this compound solutions is not as readily available as for other salts like sodium chloride, this section compiles the most relevant available information.

Density

The density of anhydrous this compound is approximately 1.856 g/cm³.[2] Its hydrated forms, the pentahydrate (Na₂S·5H₂O) and the nonahydrate (Na₂S·9H₂O), have densities of 1.58 g/cm³ and 1.43 g/cm³, respectively.[2][4] The density of aqueous this compound solutions increases with concentration.

Table 1: Density of this compound and its Hydrates

| Compound | Formula | Density (g/cm³) |

| Anhydrous this compound | Na₂S | 1.856[2][4] |

| This compound Pentahydrate | Na₂S·5H₂O | 1.58[2][4] |

| This compound Nonahydrate | Na₂S·9H₂O | 1.43[2][4] |

Solubility and Phase Diagram

The solubility of this compound in water is temperature-dependent. At 0°C, the solubility is 12.4 g/100 mL, which increases to 18.6 g/100 mL at 20°C and 39 g/100 mL at 50°C.[1][2][4]

The this compound-water phase diagram illustrates the different solid and liquid phases that exist at various temperatures and compositions. The diagram includes the stable regions for ice, anhydrous Na₂S, and its various hydrates (nonahydrate and pentahydrate).[5] Understanding this phase behavior is critical for crystallization and purification processes. A new phase, Na₂S·2H₂O, has also been reported.[6][7]

Table 2: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 12.4[1][2][4] |

| 10 | 15.4[8] |

| 20 | 18.6[1][2][4] |

| 40 | 29.0[1] |

| 50 | 39.0[1][2][4] |

| 90 | 57.2[8] |

Viscosity

Specific tabulated data for the viscosity of aqueous this compound solutions across a range of concentrations and temperatures is scarce in readily available literature. However, it is expected that, similar to other electrolyte solutions, the viscosity will increase with concentration and decrease with temperature. For reference, the viscosity of a concentrated (50%) aqueous solution of sodium hydroxide (B78521), which is also a strongly alkaline solution, is 78 mPa·s at room temperature, significantly higher than that of pure water (1.0 mPa·s).[9]

Heat Capacity

Experimental data on the specific heat capacity of aqueous this compound solutions is limited. A study by Barbero et al. (1982) investigated the apparent molal heat capacities of aqueous NaHS and Na₂S solutions at concentrations from 0.1 to 1.0 mol kg⁻¹ at 10, 25, and 40°C using a flow microcalorimeter.[7] For other sodium salts, such as sodium sulfate, extensive data on heat capacities of their aqueous solutions are available and have been measured using techniques like Picker flow calorimetry.[10]

Enthalpy of Solution

The dissolution of solid sodium hydroxide in water is a highly exothermic reaction, releasing a significant amount of heat.[9] While specific values for the enthalpy of solution of this compound at various concentrations are not widely tabulated, the process is also known to be exothermic. The enthalpy of formation for various this compound hydrates has been calculated and compared with literature values.[6][11] The enthalpy of solution of H₂S in aqueous salt solutions has also been studied, providing insights into the energetic effects of sulfide ions in solution.[6]

Activity Coefficients

Experimental Protocols

Accurate measurement of the thermodynamic properties of this compound solutions requires robust experimental protocols that account for the corrosive and alkaline nature of the solutions.

Density Measurement

The density of aqueous solutions can be determined using several methods, including the use of a hydrometer, pycnometer, or a digital density meter. The ASTM D4052 and ASTM D7777 standards describe the use of digital density meters for liquids.[16][17] For corrosive solutions, care must be taken to use apparatus made of resistant materials.

Experimental Workflow for Density Measurement using a Pycnometer:

Caption: Workflow for density determination using a pycnometer.

Viscosity Measurement

The viscosity of liquids can be measured using various types of viscometers, such as capillary viscometers, rotational viscometers, and falling-sphere viscometers. For alkaline and potentially corrosive solutions, the choice of viscometer should consider material compatibility. The capillary flow technique is a common method for determining the viscosity of aqueous solutions.[4]

Experimental Workflow for Viscosity Measurement using a Capillary Viscometer:

Caption: Workflow for viscosity measurement using a capillary viscometer.

Calorimetry for Enthalpy of Solution

The enthalpy of solution can be determined using a calorimeter, such as a simple coffee-cup calorimeter for demonstrating the principle, or more sophisticated bomb or reaction calorimeters for higher accuracy. The procedure involves measuring the temperature change of a known mass of solvent upon the dissolution of a known mass of solute.[9][18]

Experimental Workflow for Determining Enthalpy of Solution:

Caption: Workflow for determining the enthalpy of solution by calorimetry.

Biological Significance: H₂S Signaling Pathways

This compound serves as a donor of hydrogen sulfide (H₂S), a gasotransmitter with significant roles in mammalian physiology. H₂S is involved in various signaling pathways that regulate vascular tone, inflammation, and cellular metabolism.[10][19][20][21] Understanding these pathways is crucial for the development of H₂S-based therapeutics.[3][22][23][24][25][26]

In endothelial cells, H₂S can promote the production of nitric oxide (NO), another important signaling molecule, through the activation of a phosphorylation cascade involving p38 MAPK and Akt, which in turn phosphorylates endothelial nitric oxide synthase (eNOS).[27][28] H₂S also exhibits cytoprotective effects by modulating oxidative stress and apoptosis.[29]

H₂S Signaling Pathway in Endothelial Cells:

Caption: H₂S-mediated signaling cascade leading to vasodilation in endothelial cells.

Conclusion

This technical guide has summarized the key thermodynamic properties of aqueous this compound solutions and provided standardized experimental protocols for their measurement. While there are gaps in the publicly available data for certain properties like viscosity and specific heat capacity as a function of concentration and temperature, the provided methodologies offer a framework for their determination. The role of this compound as a hydrogen sulfide donor highlights its importance in the context of drug development, with H₂S signaling pathways offering promising targets for therapeutic intervention. Further research to populate the missing data for the thermodynamic properties of this compound solutions would be highly beneficial for the scientific and pharmaceutical communities.

References

- 1. This compound | Na2S | CID 14804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Therapeutic application of hydrogen sulfide donors: the potential and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. webqc.org [webqc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chembk.com [chembk.com]

- 9. fountainheadpress.com [fountainheadpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. srd.nist.gov [srd.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. phasediagram.dk [phasediagram.dk]

- 16. data.ntsb.gov [data.ntsb.gov]

- 17. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 18. laguardia.edu [laguardia.edu]

- 19. srd.nist.gov [srd.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. ipc.kit.edu [ipc.kit.edu]

- 22. H2S Donors and Their Use in Medicinal Chemistry [mdpi.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

- 25. The Therapeutic Potential of Hydrogen Sulfide and Its Donors: A New Discovery in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pills of Multi-Target H2S Donating Molecules for Complex Diseases | MDPI [mdpi.com]

- 27. pnas.org [pnas.org]

- 28. Crosstalk between hydrogen sulfide and nitric oxide in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The role of H2S bioavailability in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

The Zinin Reaction: A Historical and Technical Overview of Aromatic Amine Synthesis Using Sodium Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Zinin reaction, a cornerstone of organic synthesis, provides a classic and effective method for the reduction of aromatic nitro compounds to their corresponding primary amines. Discovered in 1842 by the Russian chemist Nikolai Zinin, this reaction was pivotal in the early development of the synthetic dye industry and continues to be a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This technical guide provides a comprehensive historical overview of the Zinin reaction with a specific focus on the use of sodium sulfide (B99878) as the reducing agent. It details the reaction's mechanism, presents quantitative data for various substrates, and offers detailed experimental protocols for key transformations.

Historical Perspective

Nikolai Zinin's discovery that nitrobenzene (B124822) could be reduced to aniline (B41778) using ammonium (B1175870) sulfide was a landmark achievement in 19th-century organic chemistry.[1] This discovery not only provided a reliable method for the synthesis of aromatic amines but also played a crucial role in establishing the structural relationship between aromatic nitro compounds and amines. The reaction was later adapted to use other sulfide and polysulfide reagents, with sodium sulfide emerging as a common and effective choice due to its availability and reactivity. The Zinin reaction's significance was quickly recognized for its application in the burgeoning synthetic dye industry, as aromatic amines are key precursors to a vast array of azo dyes.

Reaction Mechanism and Stoichiometry

The Zinin reaction using this compound involves the transfer of electrons from the sulfide ion (S²⁻) to the nitro group. While the exact mechanism can be complex and is thought to involve polysulfide species, a generally accepted pathway proceeds through nitroso and hydroxylamine (B1172632) intermediates.[1]

A possible stoichiometry for the reaction is:

4 ArNO₂ + 6 Na₂S + 7 H₂O → 4 ArNH₂ + 3 Na₂S₂O₃ + 6 NaOH[1]

The reaction is typically carried out in an aqueous or alcoholic medium. The formation of polysulfides, by the addition of elemental sulfur to the this compound solution, is often employed to enhance the reaction rate and yield.

Caption: Proposed mechanism of the Zinin reaction.

Quantitative Data Presentation

The following tables summarize the reaction conditions and yields for the Zinin reduction of various nitroaromatic compounds using this compound and its derivatives.

| Substrate | Product | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Nitrobenzene | Aniline | Na₂S | Water | 100 (Reflux) | 3 h | 50-60 | [3] |

| m-Dinitrobenzene | m-Nitroaniline | Na₂S/S (Polysulfide) | Water | 100 (Boiling) | 30-45 min addition, 20 min reflux | ~48 | [4] |

| 2,4-Dinitrophenol (B41442) | 2-Amino-4-nitrophenol (B125904) | Na₂S (60% fused) | Water | 80-85 | ~1 h | 64-67 | [5] |

| 1-Nitronaphthalene | 1-Naphthylamine | Na₂S₂ (aq) | - | - | Continuous Process | - | [6] |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for performing a Zinin reaction in a laboratory setting.

Caption: General workflow for the Zinin reaction.

Key Experiment 1: Synthesis of m-Nitroaniline from m-Dinitrobenzene[4]

Materials:

-

m-Dinitrobenzene: 25 g

-

Crystallised this compound (Na₂S·9H₂O): 40 g

-

Sulfur (finely powdered): 10 g

-

Water: 350 ml

-

Concentrated Hydrochloric Acid: 35 ml

-

Concentrated Aqueous Ammonia (B1221849) Solution

Procedure:

-

Preparation of Sodium Polysulfide Solution: In a beaker, dissolve 40 g of crystallised this compound in 150 ml of water. Add 10 g of finely powdered sulfur and warm the mixture gently until a clear solution is obtained.

-

Reaction Setup: In a 1-litre beaker equipped with a mechanical stirrer, add 25 g of m-dinitrobenzene and 200 ml of water. Heat the mixture until the water boils gently.

-

Addition of Reducing Agent: Place the prepared sodium polysulfide solution in a dropping funnel. Add the sodium polysulfide solution dropwise to the vigorously stirred, boiling mixture of m-dinitrobenzene over a period of 30-45 minutes.

-

Reaction Completion: After the addition is complete, continue to boil the mixture gently for an additional 20 minutes.

-

Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. The cooling can be expedited by adding ice. Filter the precipitate at the pump and wash it with cold water.

-

Purification:

-

Transfer the crude product to a 600 ml beaker containing 150 ml of water and 35 ml of concentrated hydrochloric acid.

-

Boil the mixture for 15 minutes. The m-nitroaniline will dissolve, leaving behind sulfur and any unreacted m-dinitrobenzene.

-

Filter the hot solution to remove the solid impurities.

-

Precipitate the m-nitroaniline from the filtrate by adding an excess of concentrated aqueous ammonia solution.

-

Filter off the precipitated product.

-

-

Recrystallization: Recrystallize the product from boiling water to obtain bright yellow needles of m-nitroaniline.

-

Drying and Yield: Dry the purified crystals. The expected yield is approximately 12 g.

Key Experiment 2: Synthesis of 2-Amino-4-nitrophenol from 2,4-Dinitrophenol[5]

Materials:

-

2,4-Dinitrophenol (technical grade): 300 g (1.63 moles)

-

Ammonium Chloride: 600 g (11.6 moles)

-

Concentrated Aqueous Ammonia (approx. 28%): 100 ml

-

This compound (60% fused): 700 g (5.4 moles)

-

Water: 2.5 L

-

Glacial Acetic Acid: ~100 ml

-

Activated Charcoal (Norit): 10 g

Procedure:

-

Reaction Setup: In a 5-litre three-necked flask equipped with an efficient stirrer, a reflux condenser, and a thermometer, place 300 g of 2,4-dinitrophenol and 2.5 L of water.

-

Initial Heating: Start the stirrer and add 600 g of ammonium chloride and 100 ml of concentrated aqueous ammonia. Heat the mixture to 85°C.

-

Addition of this compound: Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, add 700 g of 60% fused this compound in portions of about 100 g at 5-minute intervals. The temperature will rise to 80-85°C. Maintain this temperature by adjusting the addition rate or by cooling the flask with a wet cloth.

-

Reaction Completion: After all the this compound has been added, heat the reaction mixture at 85°C for 15 minutes.

-

Filtration: Filter the hot reaction mixture through a heated Büchner funnel.

-

Crystallization: Transfer the hot filtrate to a 5-litre round-bottomed flask and cool it overnight with a stream of cold water. Filter the mixture to collect the crystals and press them nearly dry.

-

Purification:

-

Dissolve the solid in 1.5 L of boiling water.

-

Acidify the solution with glacial acetic acid (approximately 100 ml is required).

-

Add 10 g of Norit and heat the solution.

-

Filter the hot solution and then cool it to 20°C.

-

-

Drying and Yield: Collect the brown crystals and dry them in an oven at 65°C or in a vacuum desiccator. The yield of 2-amino-4-nitrophenol is 160–167 g (64–67%).

Conclusion

The Zinin reaction, particularly with the use of this compound, remains a highly relevant and practical method for the synthesis of aromatic amines. Its historical significance is matched by its continued utility in both academic and industrial settings. This guide has provided a detailed overview of the reaction, including its historical context, mechanism, and practical applications. The tabulated data and detailed experimental protocols offer a valuable resource for researchers and professionals in the field of chemical synthesis, enabling the efficient and effective application of this classic named reaction.

References

- 1. Zinin reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Sciencemadness Discussion Board - Zinin Reaction on Nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. scribd.com [scribd.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sciencemadness.org [sciencemadness.org]

An In-depth Technical Guide to Sodium Sulfide Reaction Mechanisms in Aqueous Solutions

Abstract: Sodium sulfide (B99878) (Na₂S), a salt of a strong base and a weak acid, exhibits a range of complex and significant reaction mechanisms in aqueous solutions. Its utility in diverse fields, from pulp and paper manufacturing to drug development and wastewater treatment, is predicated on a thorough understanding of its aqueous chemistry.[1] This technical guide provides an in-depth examination of the core reaction mechanisms of sodium sulfide in water, including hydrolysis, oxidation, metal ion precipitation, and disproportionation. It is intended for researchers, scientists, and drug development professionals, offering summarized quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate advanced research and application.

Core Reaction Mechanisms

When dissolved in water, this compound dissociates and its constituent sulfide ion (S²⁻) engages in several key reactions that define the chemical properties of the solution.

Hydrolysis in Aqueous Solution

This compound is highly soluble in water, dissolving to yield sodium ions (Na⁺) and sulfide ions (S²⁻).[2][3] The sulfide ion is a strong base, being the conjugate base of the weak acid hydrogen sulfide (H₂S), and thus undergoes hydrolysis by accepting protons from water.[4][5] This process occurs in two successive equilibrium steps, resulting in a strongly alkaline solution due to the production of hydroxide (B78521) ions (OH⁻).[6][7]

-

First Hydrolysis Step: The sulfide ion (S²⁻) reacts with water to form the hydrosulfide (B80085) ion (HS⁻) and a hydroxide ion.[4][7]

-

S²⁻(aq) + H₂O(l) ⇌ HS⁻(aq) + OH⁻(aq)

-

-

Second Hydrolysis Step: The resulting hydrosulfide ion can also hydrolyze, although to a lesser extent, to form hydrogen sulfide and another hydroxide ion.[7]

-

HS⁻(aq) + H₂O(l) ⇌ H₂S(aq) + OH⁻(aq)

-

The overall hydrolysis reaction can be represented as: Na₂S + 2H₂O ⇌ 2NaOH + H₂S.[7] The extent of each hydrolysis step is governed by the pH of the solution. The distribution of sulfide species (S²⁻, HS⁻, and H₂S) is critically dependent on pH.

Oxidation Reactions

Aqueous solutions of this compound are unstable in the presence of air because the sulfide ion is susceptible to oxidation.[8] This auto-oxidation process can yield a variety of products, with sodium thiosulfate (B1220275) (Na₂S₂O₃) often being the primary product.[1][9] Other potential oxidation products include sodium sulfite (B76179) (Na₂SO₃), sodium sulfate (B86663) (Na₂SO₄), and polysulfides.[7][8]

The overall reaction when heated with oxygen and carbon dioxide can lead to sodium carbonate and sulfur dioxide.[2]

-

2Na₂S + 3O₂ + 2CO₂ → 2Na₂CO₃ + 2SO₂

Stronger oxidizing agents produce more definitive products. For instance, oxidation with hydrogen peroxide yields sodium sulfate.[2]

-

Na₂S + 4H₂O₂ → Na₂SO₄ + 4H₂O

The oxidation can also be performed catalytically, for example, using activated carbon or in the presence of specific metal catalysts to control the reaction products, which is relevant in industrial wastewater treatment.[10][11]

Reactions with Metal Ions (Precipitation)

This compound is widely used to precipitate metal ions from aqueous solutions, as many metal sulfides exhibit very low solubility.[12] This reaction is a double displacement (metathesis) reaction where the sulfide ion combines with a metal cation (Mⁿ⁺) to form an insoluble metal sulfide precipitate (M₂Sₙ).[13]

-

n Na₂S(aq) + 2 MClₙ(aq) → M₂Sₙ(s) + 2n NaCl(aq)

This property is fundamental to applications in wastewater treatment for removing heavy metals and in classical qualitative inorganic analysis.[4] The color of the precipitate is often characteristic of the metal ion involved. For example, cadmium sulfide (CdS) is yellow-orange, while lead(II) sulfide (PbS) and copper(II) sulfide (CuS) are black.[14]

Disproportionation and Polysulfide Formation

This compound can react with elemental sulfur to form sodium polysulfides (Na₂Sₓ, where x ranges from 2 to 5).[2]

-

Na₂S + (x-1)S → Na₂Sₓ

In aqueous solutions, polysulfides can be unstable and undergo decomposition.[15] Furthermore, under certain conditions, particularly in strongly alkaline solutions, elemental sulfur itself can disproportionate to form both sulfide and thiosulfate ions.[16][17] This complex set of equilibria is important in the pulp and paper industry's Kraft process and in the development of sodium-sulfur batteries.[2][18]

Reaction with Acids

As a salt of a weak acid, this compound reacts rapidly with acids to produce hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg odor.[8][19] This is a vigorous, often exothermic, acid-base reaction.[19]

-

Na₂S(aq) + 2HCl(aq) → H₂S(g) + 2NaCl(aq)

The net ionic equation highlights the core reaction between the sulfide ion and hydrogen ions.[20]

-

S²⁻(aq) + 2H⁺(aq) → H₂S(g)